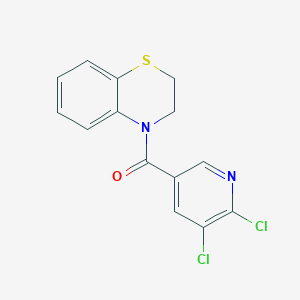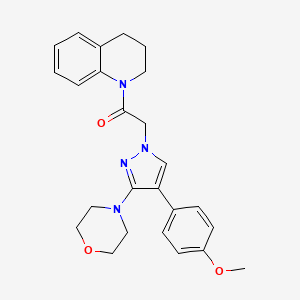
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
The compound of interest, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)ethanone, belongs to a class of compounds that have been explored for their potential in antimicrobial applications. A study by Raju et al. (2016) synthesized a series of pyrazole derivatives containing a 2-methylquinoline ring system, exhibiting significant antibacterial activity against various strains including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and others. The study highlighted the potency of certain compounds within this class against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential Raju et al., 2016.
Molecular Docking and Antibacterial Activity
Another study conducted by Khumar et al. (2018) involved the molecular docking study of novel synthesized pyrazole derivatives and their antibacterial activity. This research found that the compounds exhibited strong effects against Gram-positive bacteria, with specific substitutions enhancing the antibacterial efficacy. The molecular docking analysis provided insights into the binding interactions of these compounds with bacterial proteins, underscoring their potential as antibacterial agents Khumar et al., 2018.
Novel Reactions and Synthesis Pathways
Research by Kobayashi et al. (2001) presented an efficient method for constructing the 1H-naphtho[2,3-c]pyran-5,10-dione system, showcasing the versatility of pyrrolidino enamines in synthesis. This study is indicative of the synthetic utility of morpholino-containing compounds in creating complex molecular architectures, potentially useful in the development of novel pharmaceuticals Kobayashi et al., 2001.
Antioxidant Efficiency in Lubricating Greases
A study by Hussein et al. (2016) explored the antioxidant efficiency of quinolinone derivatives in lubricating greases. The synthesized compounds demonstrated varying degrees of efficacy in reducing total acid number and oxygen pressure drop, highlighting their potential as antioxidants in industrial applications Hussein et al., 2016.
Chemo- and Regioselectivities in Synthesis
Research by Chebanov et al. (2008) detailed regio- and chemoselective multicomponent protocols for synthesizing pyrazoloquinolinones and related compounds. This work demonstrated the ability to fine-tune reaction conditions to achieve desired product selectivity, showcasing the synthetic versatility and potential for creating diverse chemical entities for further exploration Chebanov et al., 2008.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-31-21-10-8-19(9-11-21)22-17-28(26-25(22)27-13-15-32-16-14-27)18-24(30)29-12-4-6-20-5-2-3-7-23(20)29/h2-3,5,7-11,17H,4,6,12-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZQQZOZEUSXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


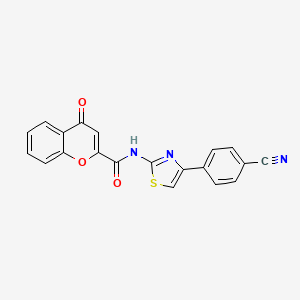
![[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]methanol](/img/structure/B2887041.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2887042.png)
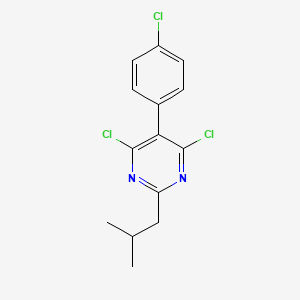
![3-(3-Chloro-4-methylphenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2887045.png)

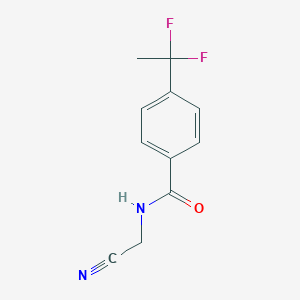
![3-methyl-N-(2-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2887051.png)
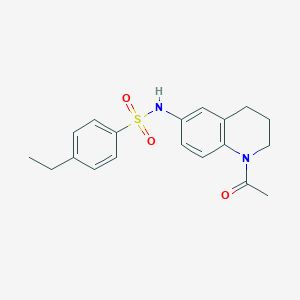
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-fluorophenyl)sulfanyl]acetate](/img/structure/B2887053.png)
![5-(2-chloro-4-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2887057.png)

